molecular formula C12H10N2O B12983097 N-(quinolin-5-yl)acrylamide

N-(quinolin-5-yl)acrylamide

Cat. No.: B12983097
M. Wt: 198.22 g/mol
InChI Key: RBDIPGXNTVBCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(quinolin-5-yl)acrylamide is a compound that features a quinoline ring attached to an acrylamide moiety. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The quinoline ring is a nitrogen-containing heterocyclic aromatic compound, which is often found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-5-yl)acrylamide typically involves the reaction of quinoline derivatives with acrylamide. One common method is the chemo-selective reaction of quinoline with acrylic acid derivatives. For example, quinolin-2-one reacts with activated olefins such as ethyl acrylate, acrylonitrile, and acrylamide electrophile in the presence of potassium carbonate at 100°C for 10 hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-5-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-(quinolin-5-yl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of N-(quinolin-5-yl)acrylamide involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in the context of its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide
  • 3-oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide
  • 2-cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl)acrylamide

Uniqueness

N-(quinolin-5-yl)acrylamide is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. The presence of the acrylamide moiety also provides additional sites for chemical modification and functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

N-quinolin-5-ylprop-2-enamide

InChI

InChI=1S/C12H10N2O/c1-2-12(15)14-11-7-3-6-10-9(11)5-4-8-13-10/h2-8H,1H2,(H,14,15)

InChI Key

RBDIPGXNTVBCTK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.